![molecular formula C21H25N3O4 B6134979 cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate](/img/structure/B6134979.png)
cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate
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Overview
Description
Cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate, also known as CHIR-99021, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in stem cell research and drug development. CHIR-99021 is a selective inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
Cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate is a selective inhibitor of GSK-3, an enzyme that regulates various cellular processes by phosphorylating its target proteins. GSK-3 has two isoforms, GSK-3α and GSK-3β, which play distinct roles in cellular processes. cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate selectively inhibits both isoforms of GSK-3 by binding to the ATP-binding site of the enzyme, thereby preventing its activity. By inhibiting GSK-3, cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate promotes the expression of pluripotency markers and inhibits differentiation, leading to the maintenance of stem cell pluripotency.
Biochemical and Physiological Effects
cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate has been shown to have several biochemical and physiological effects. In stem cells, cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate promotes the expression of pluripotency markers, such as Oct4, Sox2, and Nanog, and inhibits differentiation. In addition, cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate has been shown to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages.
Advantages and Limitations for Lab Experiments
One of the main advantages of using cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate in lab experiments is its selectivity for GSK-3, which allows for specific targeting of this enzyme. cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate is also relatively stable and has a long half-life, making it suitable for use in long-term experiments. However, one of the limitations of cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate is its relatively high cost compared to other GSK-3 inhibitors. In addition, cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate can have off-target effects at high concentrations, which can lead to undesirable effects.
Future Directions
There are several future directions for the use of cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate in scientific research. One potential application is in the development of new drugs for the treatment of various diseases, such as Alzheimer's disease, diabetes, and cancer, which are associated with dysregulation of GSK-3. cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate can also be used to improve the efficiency of iPSC generation and the differentiation of stem cells into specific cell types. In addition, cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate can be used to study the role of GSK-3 in various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Conclusion
cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in stem cell research and drug development. It is a selective inhibitor of GSK-3, an enzyme that plays a crucial role in various cellular processes. cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate has been shown to have several biochemical and physiological effects, including the promotion of pluripotency and the inhibition of differentiation in stem cells. Despite its relatively high cost and potential off-target effects, cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate has several advantages for use in lab experiments, including its selectivity for GSK-3 and its stability. There are several future directions for the use of cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate in scientific research, including the development of new drugs and the study of GSK-3 in various cellular processes.
Synthesis Methods
Cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 4-methyl-3-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. The amide is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The amine is then reacted with 2-hydroxybenzoyl chloride to form the corresponding amide. Finally, the amide is reacted with carbonyldiimidazole and methyl isocyanate to form cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate.
Scientific Research Applications
Cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate has been extensively studied for its potential applications in stem cell research and drug development. It has been shown to enhance the efficiency of reprogramming somatic cells to induced pluripotent stem cells (iPSCs) by inhibiting GSK-3. cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate has also been used to maintain the pluripotency of stem cells in culture by promoting the expression of pluripotency markers and inhibiting differentiation. In addition, cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate has been shown to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes.
properties
IUPAC Name |
cyclohexyl N-[3-[(2-hydroxyphenyl)carbamoylamino]-4-methylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14-11-12-15(22-21(27)28-16-7-3-2-4-8-16)13-18(14)24-20(26)23-17-9-5-6-10-19(17)25/h5-6,9-13,16,25H,2-4,7-8H2,1H3,(H,22,27)(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZQGLKPUCVXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2CCCCC2)NC(=O)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexyl N-[3-[(2-hydroxyphenyl)carbamoylamino]-4-methylphenyl]carbamate |
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